4-amino-N-phenanthren-2-ylbenzamide
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Overview
Description
4-amino-N-phenanthren-2-ylbenzamide is a chemical compound with a complex structure that includes an amino group attached to a phenanthrene ring and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-phenanthren-2-ylbenzamide can be achieved through a multi-step process. One common method involves the direct condensation of carboxylic acids and amines. For instance, the reaction between 4-nitrobenzoyl chloride and 4-aminobenzoyl amide can be used to form an intermediate, which is then reduced to yield the desired compound . This process typically requires specific reaction conditions, such as the use of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation .
Industrial Production Methods
For industrial production, the synthesis pathway needs to be optimized for higher yields and safer procedures. The use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is crucial. An efficient two-step synthetic route has been developed for industrial applications, ensuring higher yields and safer reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-phenanthren-2-ylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
4-amino-N-phenanthren-2-ylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pigments and dyes, such as Pigment Yellow 181.
Mechanism of Action
The mechanism of action of 4-amino-N-phenanthren-2-ylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(4-carbamoylphenyl)benzamide: An intermediate in the production of Pigment Yellow 181.
N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: Known for its interactions with vascular endothelial growth factor receptors.
Uniqueness
4-amino-N-phenanthren-2-ylbenzamide is unique due to its specific structure, which includes both a phenanthrene ring and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
7512-30-3 |
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Molecular Formula |
C21H16N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-amino-N-phenanthren-2-ylbenzamide |
InChI |
InChI=1S/C21H16N2O/c22-17-9-7-15(8-10-17)21(24)23-18-11-12-20-16(13-18)6-5-14-3-1-2-4-19(14)20/h1-13H,22H2,(H,23,24) |
InChI Key |
GRJVPTWYPUZBBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)NC(=O)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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